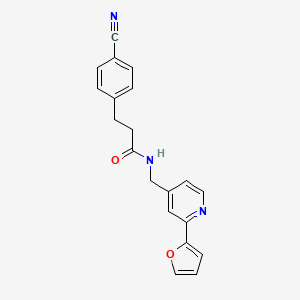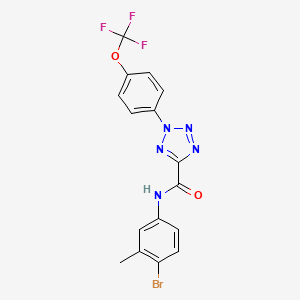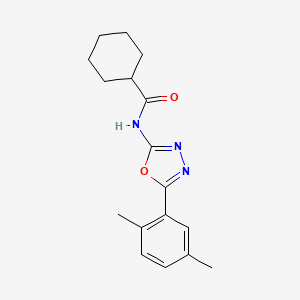
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has demonstrated that derivatives of chromene, structurally related to "6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one," exhibit significant anticancer activities. These compounds, upon synthesis, have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities in comparison to curcumin, a well-known anticancer compound. Molecular docking studies further indicate that these chromene derivatives have good binding affinity with proteins associated with cancer cell proliferation, highlighting their potential in cancer treatment strategies (Parveen et al., 2017).
Heterocyclic Chemistry and Synthesis
The chemical reactivity of chromone derivatives has been explored under nucleophilic conditions, leading to the formation of a variety of heterocyclic systems. These reactions open pathways to synthesize new compounds with potential biological activities, showcasing the versatility of chromone derivatives in creating pharmacologically relevant molecules (Ibrahim & El-Gohary, 2016).
Molecular Docking and Drug Discovery
A selection of chromeno[2,3-b]pyridines, closely related to the compound of interest, has been prepared and tested for their anticancer activity. These studies not only demonstrated the compounds' efficacy in inhibiting cancer cell growth but also showcased their safety profile in in vivo models, indicating their potential as lead compounds in cancer-related drug discovery (Oliveira-Pinto et al., 2020).
Antimicrobial Activity
Research into chromone-linked 2-pyridone and their fused derivatives with triazoles, triazines, and triazepines has shown that these compounds possess notable antimicrobial activity. Such studies suggest the utility of chromone derivatives in developing new antimicrobial agents, which could be beneficial in tackling various bacterial and fungal infections (Ali & Ibrahim, 2010).
Synthesis and Biological Evaluation
The synthesis of novel thiazolidinone derivatives incorporating the chromen-2-one moiety and their biological evaluation against a range of bacteria and fungi highlight the compound's potential in antimicrobial drug development. These studies reveal the structure-activity relationships crucial for enhancing the biological activities of such derivatives (Patel, Kumari, & Patel, 2012).
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-13-9-12-10-14(19(26)27-17(12)15(21)11-13)18(25)24-7-5-23(6-8-24)16-3-1-2-4-22-16/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQGYZWNHKYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2648319.png)
![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)


![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)

![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)